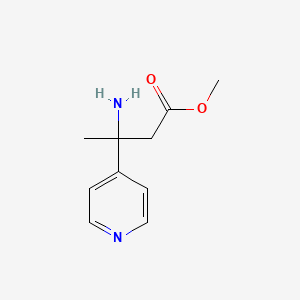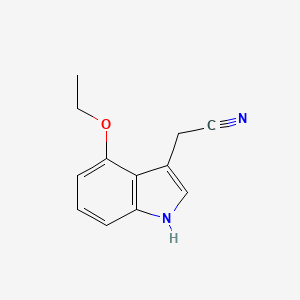
naphthalene-1-carboxylic acid;zirconium
描述
naphthalene-1-carboxylic acid;zirconium is a coordination compound formed by the reaction of zirconium with naphthenic acid. It is widely used as a catalyst in various industrial processes, particularly in the production of coatings, inks, and adhesives. The compound is known for its ability to enhance the drying properties of paints and varnishes, making it a valuable additive in the coatings industry.
准备方法
Synthetic Routes and Reaction Conditions: naphthalene-1-carboxylic acid;zirconium is typically synthesized by reacting zirconium salts, such as zirconium oxychloride, with naphthenic acid. The reaction is carried out in an organic solvent, often under reflux conditions, to ensure complete dissolution and reaction of the components. The resulting product is then purified through filtration and evaporation to obtain the desired zirconium naphthenate compound.
Industrial Production Methods: In industrial settings, the production of zirconium naphthenate involves large-scale reactors where zirconium salts and naphthenic acid are mixed in precise stoichiometric ratios. The reaction is conducted at elevated temperatures to accelerate the formation of the compound. After the reaction is complete, the mixture is cooled, and the zirconium naphthenate is separated from the reaction mixture through filtration and drying processes.
化学反应分析
Types of Reactions: naphthalene-1-carboxylic acid;zirconium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxide, which is a stable and inert material.
Reduction: Under certain conditions, zirconium naphthenate can be reduced to form lower oxidation state zirconium compounds.
Substitution: The naphthenate ligands in zirconium naphthenate can be substituted with other ligands, such as carboxylates or phosphates, to form new zirconium complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used under controlled conditions.
Substitution: Ligand exchange reactions are performed in the presence of suitable solvents and at specific temperatures to facilitate the substitution process.
Major Products:
Oxidation: Zirconium oxide (ZrO2)
Reduction: Lower oxidation state zirconium compounds
Substitution: New zirconium complexes with different ligands
科学研究应用
naphthalene-1-carboxylic acid;zirconium has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in organic synthesis, particularly in polymerization reactions and the production of specialty chemicals.
Biology: The compound is studied for its potential use in biomedical applications, such as drug delivery systems and bioactive coatings for medical implants.
Medicine: Research is ongoing to explore the use of zirconium naphthenate in the development of new therapeutic agents and diagnostic tools.
Industry: In addition to its use in coatings and adhesives, zirconium naphthenate is employed in the production of high-performance materials, such as ceramics and composites.
作用机制
The mechanism by which zirconium naphthenate exerts its effects is primarily through its ability to coordinate with other molecules and catalyze chemical reactions. The zirconium center in the compound acts as a Lewis acid, facilitating the activation of substrates and promoting various chemical transformations. The naphthenate ligands help stabilize the zirconium center and enhance its reactivity.
相似化合物的比较
Zirconium octoate: Another zirconium-based compound used as a catalyst in coatings and adhesives.
Zirconium acetylacetonate: Used in similar applications but with different ligand structures.
Zirconium carboxylates: A broad class of compounds with varying properties depending on the carboxylate ligands.
Uniqueness: naphthalene-1-carboxylic acid;zirconium is unique due to its specific ligand structure, which imparts distinct solubility and reactivity characteristics. Compared to other zirconium compounds, zirconium naphthenate offers superior performance in certain catalytic applications, particularly in the coatings industry, due to its ability to enhance drying times and improve film properties.
属性
IUPAC Name |
naphthalene-1-carboxylic acid;zirconium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C11H8O2.Zr/c4*12-11(13)10-7-3-5-8-4-1-2-6-9(8)10;/h4*1-7H,(H,12,13); | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWHFHKSGYXXLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)O.C1=CC=C2C(=C1)C=CC=C2C(=O)O.C1=CC=C2C(=C1)C=CC=C2C(=O)O.C1=CC=C2C(=C1)C=CC=C2C(=O)O.[Zr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H32O8Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
779.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72854-21-8 | |
| Record name | Naphthenic acids, zirconium salts | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Naphthenic acids, zirconium salts | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.927 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


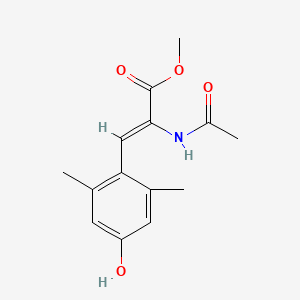
![3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid](/img/structure/B1430299.png)
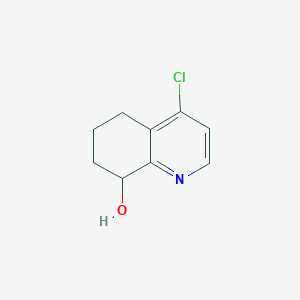
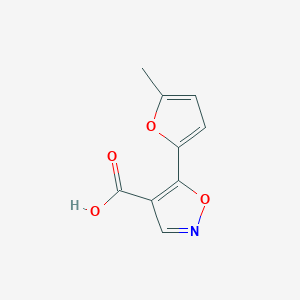

![[N-[(2-Methoxyphenyl)methylideneamino]-C-methylsulfanylcarbonimidoyl]-prop-2-enylazanium;iodide](/img/structure/B1430306.png)

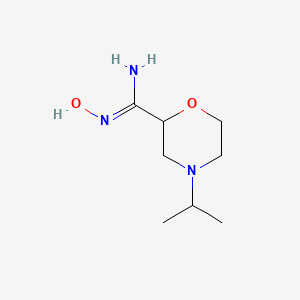
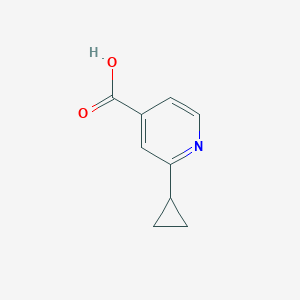
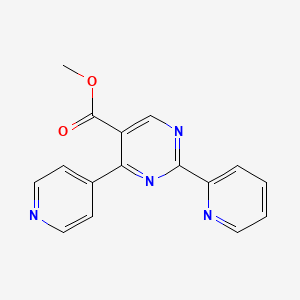
![3-nitro-N-[(1E,3E)-3-[(3-nitrophenyl)imino]prop-1-en-1-yl]aniline hydrochloride](/img/structure/B1430316.png)

